
Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate (CAS: 1048917-57-2) is a piperidine derivative featuring a furan-containing substituent at the nitrogen atom and an ethoxycarbonyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol (MFCD11053047) . This compound is often used as a scaffold in medicinal chemistry due to its modular structure, which allows for functionalization at multiple sites .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Nitrogen
Aromatic vs. Aliphatic Substituents
- This compound shows higher solubility in polar solvents compared to the furan analog .
- Ethyl 1-ethylpiperidine-3-carboxylate (CAS: 57487-93-1): Molecular Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol Key Differences: A simple ethyl group at nitrogen reduces steric hindrance and aromatic interactions, leading to lower melting points and increased metabolic stability .
Sulfonyl and Carbonyl Derivatives
- Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate (CAS: 1955506-77-0): Molecular Formula: C₁₄H₁₈FNO₄S Molecular Weight: 315.36 g/mol Key Differences: The sulfonyl group increases acidity (pKa ~1.5) and stabilizes the molecule via resonance, making it more reactive in nucleophilic substitutions .
- Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate (Y030-4996): Molecular Formula: C₁₅H₁₈ClNO₃ Molecular Weight: 295.76 g/mol Key Differences: The benzoyl group enhances lipophilicity (logP ~2.8) compared to the furylmethyl analog (logP ~1.9), favoring membrane permeability .
Functional Group Modifications on the Piperidine Ring
Carboxylate Ester Variations
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (CAS: 113482-47-6): Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol Key Differences: The additional ethoxycarbonylmethyl group introduces steric bulk, reducing rotational freedom and altering NMR signals (e.g., δ 4.16–4.08 ppm for ester protons vs. δ 4.24 ppm in the furan analog) .
Heterocyclic Additions
- Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate (CAS: 1457786-52-5):
Spectral and Physicochemical Comparisons
Table 1: NMR and MS Data for Select Analogs
Notes:
- The furan analog lacks detailed spectral data in the provided evidence, limiting direct comparisons.
- Sulfonyl and benzoyl derivatives show downfield shifts in ¹H NMR due to electron-withdrawing effects .
Biological Activity
Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C₁₄H₁₈N₂O₃
- Molecular Weight: 238.30 g/mol
- CAS Number: 1048917-57-2
The compound features a piperidine ring with an ethyl ester group at the carboxylate position and a furan ring attached to the nitrogen atom. The synthesis typically begins with the reaction of 2-furancarboxylic acid with piperidine, followed by esterification using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Synthetic Route:
- Starting Materials: 2-furancarboxylic acid and piperidine.
- Esterification: The carboxylic acid is converted to an ethyl ester.
- Purification: Techniques such as recrystallization or column chromatography are used to isolate the final product.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, a study reported that certain piperidine derivatives demonstrated potent activity against various strains of bacteria, suggesting that this compound may also possess similar effects .
Antitumor Activity
This compound has also been evaluated for its antitumor potential. In vitro assays have indicated that compounds containing furan rings can inhibit cancer cell proliferation. For example, related compounds were tested against HeLa cells (cervical cancer) and showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | TBD |
Related Compound A | HeLa | 4.4 ± 0.3 |
Related Compound B | Vero | 6.4 ± 0.4 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell signaling pathways or DNA methylation processes. Studies have shown that related compounds can affect the methylation levels of tumor DNA, which is crucial for regulating gene expression and maintaining cellular functions .
Case Studies and Research Findings
Several case studies have explored the pharmacological effects of compounds similar to this compound:
-
Antimicrobial Study:
- A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
- Results indicated that modifications on the piperidine ring could enhance antibacterial activity.
-
Antitumor Activity Assessment:
- In a comparative study involving multiple piperidine derivatives, this compound was included in a panel of compounds tested for cytotoxicity against cancer cell lines.
- The findings suggested that structural variations significantly influence biological activity, emphasizing the importance of further research into this compound's efficacy.
Properties
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYONVDJSRIFTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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